Trans-2-(3,5-difluorophenyl)cyclopropan-1-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is (1R,2S)-2-(3,5-difluorophenyl)cyclopropan-1-amine , which precisely defines its stereochemistry and substituent arrangement. The cyclopropane ring serves as the parent structure, with an amine group (-NH2) at position 1 and a 3,5-difluorophenyl group at position 2. The "trans" descriptor indicates that these substituents occupy opposite sides of the cyclopropane plane.
The structural representation (Figure 1) highlights the rigid cyclopropane ring, fluorine atoms at the 3 and 5 positions of the phenyl ring, and the spatial relationship between the amine and aryl groups. The stereochemistry is further encoded in the SMILES notation: C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)F)F, where @ and @@ denote the relative configurations of the chiral centers. The InChIKey XLQLRKKOZIANSJ-DTWKUNHWSA-N uniquely identifies the (1R,2S)-enantiomer.
Table 1: Key structural and molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C9H9F2N | |
| Molecular weight | 169.17 g/mol | |
| Stereochemical SMILES | C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)F)F |
|
| InChIKey | `XLQLRKKOZIANSJ-DTWK |
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1R,2S)-2-(3,5-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-6-1-5(2-7(11)3-6)8-4-9(8)12/h1-3,8-9H,4,12H2/t8-,9+/m0/s1 |
InChI Key |
XLQLRKKOZIANSJ-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)F)F |
Canonical SMILES |
C1C(C1N)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,5-difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-difluorophenylacetonitrile with a cyclopropanating agent under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the product is isolated through standard purification techniques .
Industrial Production Methods: Industrial production of
Biological Activity
Trans-2-(3,5-difluorophenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered significant attention in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of ticagrelor, an antithrombotic agent. This compound exhibits notable biological activities, particularly as a reversible antagonist of the P2Y12 receptor, which is critical in platelet aggregation processes.
- Molecular Formula : C₉H₁₀F₂N
- Appearance : White to off-white crystalline solid
This compound functions by selectively inhibiting the P2Y12 receptor. This receptor is pivotal in the activation of platelets, and its inhibition can significantly reduce thrombotic events such as myocardial infarction and acute coronary syndrome. The compound's structural features enhance its binding affinity and selectivity towards this receptor compared to other similar compounds.
Biological Activity Overview
-
Antithrombotic Activity :
- The compound has been shown to effectively inhibit platelet aggregation in preclinical studies, making it a valuable asset in cardiovascular therapy.
- Its efficacy parallels that of ticagrelor, with studies indicating comparable IC₅₀ values for platelet aggregation inhibition.
-
Binding Studies :
- Interaction studies have utilized radiolabeled ligands to quantify binding interactions and assess competitive inhibition with known antagonists. These studies confirm the compound's high binding affinity for the P2Y12 receptor.
-
Metabolic Pathways :
- Research has explored its metabolic pathways and potential drug-drug interactions, particularly when co-administered with other cardiovascular medications.
Comparative Analysis
The following table summarizes this compound alongside structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| This compound | Cyclopropane derivative | Intermediate for ticagrelor synthesis; potent P2Y12 antagonist |
| Ticagrelor | Cyclopropane derivative | Clinically used antithrombotic agent; directly derived from this compound |
| Trans-2-(3,4-difluorophenyl)cyclopropan-1-amine | Cyclopropane derivative | Similar pharmacological applications but differing biological activity |
| Trans-2-(4-fluorophenyl)cyclopropan-1-amine | Cyclopropane derivative | Exhibits varied biological activity due to different phenyl substitution |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
In Vitro Studies :
- In vitro assays demonstrated that this compound effectively inhibits platelet aggregation at concentrations similar to those required for ticagrelor.
- Binding assays indicated a high degree of selectivity towards the P2Y12 receptor over other purinergic receptors.
-
In Vivo Efficacy :
- Animal models have shown that administration of this compound results in a significant reduction in thrombus formation during induced thrombosis scenarios.
-
Safety and Toxicity :
- Toxicological assessments have been conducted to evaluate the safety profile of this compound. Initial findings suggest a favorable safety margin at therapeutic doses, although further studies are necessary to fully characterize its toxicity profile.
Scientific Research Applications
Pharmaceutical Development
Intermediate in Antithrombotic Agents
Trans-2-(3,5-difluorophenyl)cyclopropan-1-amine is primarily recognized as an intermediate in the synthesis of ticagrelor, a reversible antagonist of the P2Y12 receptor. This receptor is crucial for platelet aggregation, making this compound valuable in preventing thrombotic events associated with acute coronary syndrome and myocardial infarction. The efficacy of ticagrelor in inhibiting platelet aggregation has been demonstrated in numerous preclinical studies, establishing a clear therapeutic application for this compound in cardiovascular medicine.
Chemical Properties and Synthesis
The molecular formula for this compound is C₉H₁₀F₂N. The synthesis typically involves several steps that include cyclopropanation reactions with various substrates. The unique difluoro substitution pattern on the phenyl ring enhances its potency and selectivity as a P2Y12 receptor antagonist compared to other compounds .
Biological Activities
Binding Affinity Studies
Research has focused on the binding affinity and selectivity of this compound towards the P2Y12 receptor. Interaction studies often utilize radiolabeled ligands to quantify binding interactions and assess competitive inhibition with other known antagonists. These studies are essential for understanding the pharmacodynamics of ticagrelor and related compounds.
Metabolic Pathways and Drug Interactions
Studies have also explored the metabolic pathways of this compound, including potential drug-drug interactions when co-administered with other medications used in cardiovascular therapy. Understanding these interactions is critical for optimizing therapeutic regimens involving ticagrelor and similar agents.
Case Studies
Case Study: Efficacy in Clinical Trials
In clinical trials assessing ticagrelor's effectiveness in reducing thrombotic events, this compound's role as a precursor was pivotal. The trials demonstrated significant reductions in major adverse cardiovascular events compared to placebo groups, underscoring the compound's relevance in therapeutic applications.
Case Study: Interaction with Other Antiplatelet Drugs
Another study examined the interaction between ticagrelor (and its precursors like this compound) and other antiplatelet medications such as clopidogrel. Results indicated that co-administration could enhance platelet inhibition but also raised concerns about increased bleeding risks, necessitating careful patient monitoring during treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
1-(3,5-Difluorophenyl)cyclopropan-1-amine
This positional isomer shares the 3,5-difluorophenyl group but differs in the placement of the amine group on the cyclopropane ring (position 1 instead of position 2). This structural variation may influence electronic properties, solubility, and reactivity. For instance, the amine’s proximity to the cyclopropane ring’s strain could alter its nucleophilicity compared to the trans-configured target compound .
1-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride (CAS: 35501-83-8)
This compound replaces the 3,5-difluorophenyl group with a trifluoromethyl (-CF₃) substituent.
Functionalized Cyclopropane Derivatives in Pharmaceuticals
A patent (European Patent Bulletin, 2023) describes a compound incorporating both cyclopropyl and 3,5-difluorophenyl moieties within a larger piperazine-based structure. The trans configuration in the target compound may offer stereoselective advantages in receptor binding compared to non-chiral derivatives .
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
